3,5-Dimethyl-4-methoxyphenacyl Bromide: A Comprehensive Technical Guide to Structure, Properties, and Synthetic Applications
3,5-Dimethyl-4-methoxyphenacyl Bromide: A Comprehensive Technical Guide to Structure, Properties, and Synthetic Applications
Target Audience: Organic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide
Executive Summary
In the landscape of modern organic synthesis and drug development, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 3,5-Dimethyl-4-methoxyphenacyl bromide (CAS: 116269-70-6)[1] stands out as a highly versatile α -bromo ketone. Characterized by its electrophilic reactive center and a sterically tuned, electron-rich aromatic system, this compound is a highly sought-after intermediate for the synthesis of complex heterocycles, the development of photolabile protecting groups (PPGs), and advanced cross-coupling methodologies[2].
As an Application Scientist, I have structured this guide to move beyond basic specifications, providing a deep mechanistic understanding of why this specific substitution pattern dictates its chemical behavior, alongside field-validated experimental protocols.
Chemical Structure and Causality of Reactivity
The reactivity profile of 3,5-dimethyl-4-methoxyphenacyl bromide is strictly governed by the synergistic electronic and steric effects of its functional groups.
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The α -Bromo Ketone Core: The adjacent carbonyl group exerts a strong electron-withdrawing effect, rendering the α -carbon exceptionally electrophilic. Coupled with the excellent leaving-group ability of the bromide ion, this core is primed for rapid SN2 nucleophilic displacement.
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The 4-Methoxy Substitution (+M Effect): The methoxy group at the para position donates electron density into the aromatic ring via resonance. This mesomeric effect stabilizes developing positive charges in the transition state. In photochemical applications, this electron-donating group induces a bathochromic shift (red-shift), pushing the absorption maximum ( λmax ) toward the UV-A region (>300 nm), which is critical for the safe cleavage of photolabile protecting groups without damaging sensitive biomolecules.
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The 3,5-Dimethyl Substitution (Steric Shielding): The meta-methyl groups provide critical steric bulk. This shielding restricts the rotation of the 4-methoxy group, locking its conformation, and protects the aromatic ring from unwanted electrophilic aromatic substitution (EAS) side-reactions during complex, multi-step syntheses.
Table 1: Physicochemical Properties Summary
| Property | Value / Specification |
| Chemical Name | 2-Bromo-1-(4-methoxy-3,5-dimethylphenyl)ethanone |
| CAS Registry Number | 116269-70-6[3] |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol [1] |
| Purity Standard | Typically ≥ 98% (HPLC/NMR validated)[3] |
| Storage Conditions | 2-8°C, Inert atmosphere (Argon/N₂), Light-sensitive[4] |
Mechanistic Reactivity Pathways
Understanding the divergent reactivity of 3,5-dimethyl-4-methoxyphenacyl bromide allows chemists to route the molecule toward desired synthetic endpoints. The diagram below illustrates the three primary synthetic trajectories: direct nucleophilic substitution, heterocycle condensation, and esterification for photolabile protection.
Fig 1. Primary synthetic reactivity pathways of 3,5-dimethyl-4-methoxyphenacyl bromide.
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection and environmental controls are explicitly defined to ensure reproducibility.
Protocol A: Synthesis of Thiazole Derivatives via Hantzsch Condensation
Causality & Mechanism: The Hantzsch thiazole synthesis involves the reaction of an α -bromo ketone with a thioamide. The highly nucleophilic sulfur atom of the thioamide performs an initial SN2 attack on the α -carbon, displacing the bromide. Subsequent intramolecular cyclization occurs as the thioamide nitrogen attacks the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. Ethanol is selected as the solvent because its protic nature stabilizes the polar transition states and facilitates the solubility of both precursors.
Fig 2. Standardized workflow for Hantzsch thiazole synthesis using phenacyl bromides.
Step-by-Step Methodology:
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Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 1.0 mmol, 257 mg) of 3,5-dimethyl-4-methoxyphenacyl bromide in 10 mL of absolute ethanol.
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Reagent Addition: Add 1.1 equivalents of the desired thioamide (e.g., thioacetamide). Note: A slight excess of thioamide ensures complete consumption of the alkylating agent.
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Thermal Activation: Attach a reflux condenser and heat the mixture to 70-80°C in an oil bath.
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Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1) or LC-MS. The reaction is typically complete within 2 to 4 hours, indicated by the disappearance of the higher-Rf phenacyl bromide spot.
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Workup & Isolation: Cool the reaction mixture to room temperature, then transfer it to an ice bath. The hydrobromide salt of the thiazole product will typically precipitate.
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Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry under high vacuum. If the free base is required, neutralize the solid with saturated aqueous NaHCO3 and extract with dichloromethane.
Protocol B: Installation of a Photolabile Protecting Group (PPG) on Carboxylic Acids
Causality & Mechanism: Phenacyl esters are robust protecting groups for carboxylic acids, stable under acidic and mild basic conditions. To install the group, the carboxylic acid must be converted into a highly nucleophilic carboxylate anion. Cesium carbonate ( Cs2CO3 ) is utilized because the large, highly polarizable cesium cation creates a "naked," highly reactive carboxylate anion in polar aprotic solvents like DMF, drastically accelerating the SN2 displacement of the bromide.
Step-by-Step Methodology:
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Deprotonation: Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous DMF (0.2 M concentration) under an argon atmosphere. Add 1.2 equivalents of anhydrous Cs2CO3 and stir at room temperature for 15 minutes to pre-form the cesium carboxylate salt.
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Alkylation: Shield the reaction flask from direct light using aluminum foil. Add 1.05 equivalents of 3,5-dimethyl-4-methoxyphenacyl bromide in a single portion.
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Monitoring: Stir the suspension at room temperature. The reaction is self-validating; the heterogeneous mixture will often become more homogeneous as the reaction progresses. Monitor by TLC until the acid is consumed (typically 1-3 hours).
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Quenching & Extraction: Dilute the mixture with water (5x the volume of DMF) to dissolve inorganic salts and precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
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Washing: Wash the combined organic layers sequentially with water (to remove residual DMF) and brine. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
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Photocleavage Note: Deprotection is achieved by irradiating the purified ester in a solvent mixture (e.g., Methanol/Water) at 310-350 nm, yielding the free carboxylic acid and a substituted phenylacetaldehyde byproduct.
Safety, Handling, and Storage Imperatives
Due to the presence of the α -bromo ketone moiety, 3,5-dimethyl-4-methoxyphenacyl bromide is a potent lachrymator and an alkylating agent.
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Handling: All manipulations—especially weighing and solvent transfers—must be conducted inside a certified chemical fume hood. Appropriate PPE, including nitrile gloves and safety goggles, is mandatory.
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Storage Causality: The compound must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen)[4]. Exposure to ambient moisture and light can lead to slow hydrolysis of the bromide or photolytic degradation, resulting in the darkening of the material and a drop in purity.
References
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"Typical ligands for Pd-catalyzed N-arylation and N-vinylation", ResearchGate,[Link]
